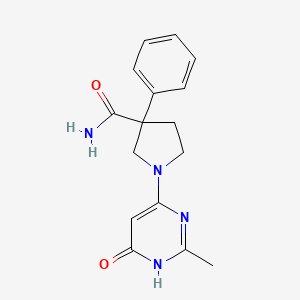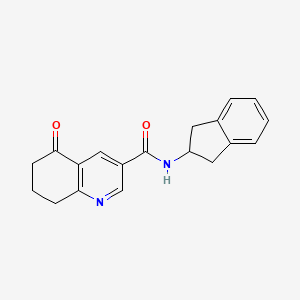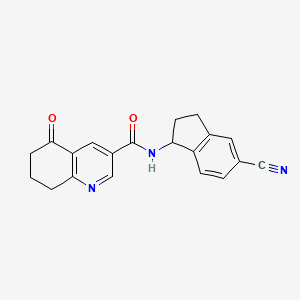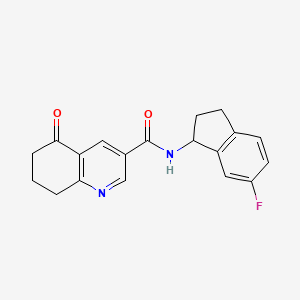
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide is a chemical compound that has gained significant interest in scientific research. This compound is commonly known as MXE or methoxetamine, and it belongs to the arylcyclohexylamine class of dissociative anesthetics. MXE was first synthesized in 2010 and has since been used in various research studies due to its unique properties.
Mechanism of Action
MXE acts on the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in learning, memory, and pain perception. MXE binds to the NMDA receptor and inhibits its activity, leading to the suppression of pain signals and the induction of dissociative effects.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and altered perception. It has also been shown to affect the cardiovascular and respiratory systems, leading to changes in heart rate, blood pressure, and breathing patterns.
Advantages and Limitations for Lab Experiments
MXE has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent analgesic and anesthetic effects, making it a useful tool for pain management and surgical procedures. However, MXE also has several limitations, including its potential for abuse and addiction, as well as its potential to produce adverse side effects such as cardiovascular and respiratory depression.
Future Directions
There are several future directions for research involving MXE. One potential area of research is the development of novel analgesic and anesthetic drugs based on the structure of MXE. Another potential area of research is the investigation of the antidepressant and anxiolytic effects of MXE, with the goal of developing new treatments for depression and anxiety disorders. Additionally, further research is needed to better understand the long-term effects of MXE on the cardiovascular and respiratory systems, as well as its potential for abuse and addiction.
Synthesis Methods
MXE can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 2-amino-5-methylpyrimidine, followed by a series of chemical reactions involving pyrrolidine and carboxamide groups. The final product is obtained through purification and crystallization techniques.
Scientific Research Applications
MXE has been used in various research studies due to its unique properties. It has been shown to exhibit potent analgesic and anesthetic effects, making it a potential candidate for pain management and surgical procedures. MXE has also been studied for its potential use in treating depression and anxiety disorders, as it has been shown to exhibit antidepressant and anxiolytic effects in animal models.
properties
IUPAC Name |
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-18-13(9-14(21)19-11)20-8-7-16(10-20,15(17)22)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBLMIYHOEAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N2CCC(C2)(C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)

![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)

![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-4-cyclopropyl-1,3-oxazole-5-carboxamide](/img/structure/B7435773.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)
![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)

![3-[[4-(3-methylpyridin-4-yl)oxypiperidin-1-yl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B7435809.png)
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)